5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine
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Overview
Description
5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine is a compound that belongs to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine typically involves a multi-step process. One common method includes the cyclo-condensation reaction of alkylacetoacetates, hydroxylamine hydrochloride, and aldehydes in ethanol under reflux conditions . This metal-free protocol is advantageous due to its eco-friendly nature and the avoidance of toxic metal catalysts.
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound of the isoxazole family, known for its wide range of biological activities.
4-Chloroisoxazole: A derivative with potential antimicrobial and anticancer properties.
5-Methylisoxazole: Another derivative with various biological activities.
Uniqueness
5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholinosulfonyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-methyl-4-morpholin-4-ylsulfonyl-1,2-oxazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4S/c1-6-7(8(9)10-15-6)16(12,13)11-2-4-14-5-3-11/h2-5H2,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHROJQNPNHZIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)N)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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